1-Aminohexan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Aminohexan-2-one is an organic compound with the molecular formula C₆H₁₃NO It is a ketone with an amino group attached to the second carbon of a hexane chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Aminohexan-2-one can be synthesized through several methods. One common approach involves the reaction of hexan-2-one with ammonia or an amine under controlled conditions. This reaction typically requires a catalyst, such as a Lewis acid, to facilitate the formation of the amino group at the desired position.
Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic hydrogenation of hexan-2-one in the presence of ammonia. This method is efficient and scalable, making it suitable for large-scale production. The reaction conditions typically include elevated temperatures and pressures to ensure high yields.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Aminohexan-2-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are employed.
Substitution: Halogenating agents or alkylating agents are used under mild conditions to achieve substitution.
Major Products Formed:
Oxidation: Oximes, nitriles.
Reduction: Secondary alcohols.
Substitution: Various substituted aminohexan-2-one derivatives.
Wissenschaftliche Forschungsanwendungen
1-Aminohexan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a building block for pharmaceutical compounds.
Industry: It is used in the production of polymers and other materials due to its reactive amino and ketone groups.
Wirkmechanismus
The mechanism by which 1-aminohexan-2-one exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The amino group can form hydrogen bonds, while the ketone group can participate in various chemical reactions, influencing the compound’s overall reactivity and interactions.
Vergleich Mit ähnlichen Verbindungen
1-Aminohexan-2-one can be compared with other similar compounds, such as:
1-Aminohexane: Lacks the ketone group, making it less reactive in certain chemical reactions.
2-Aminohexan-3-one: Has the amino group at a different position, leading to different reactivity and applications.
1-Amino-2-hexanol: Contains a hydroxyl group instead of a ketone, affecting its chemical behavior and uses.
The uniqueness of this compound lies in its specific combination of an amino and a ketone group, which provides a versatile platform for various chemical transformations and applications.
Eigenschaften
Molekularformel |
C6H13NO |
---|---|
Molekulargewicht |
115.17 g/mol |
IUPAC-Name |
1-aminohexan-2-one |
InChI |
InChI=1S/C6H13NO/c1-2-3-4-6(8)5-7/h2-5,7H2,1H3 |
InChI-Schlüssel |
ALNXLWMJGLCJCX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(=O)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.